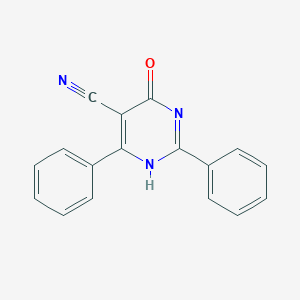

4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile is a heterocyclic compound with the molecular formula C17H11N3O and a molecular weight of 273.29 g/mol. This compound has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzaldehyde derivatives with malononitrile in the presence of a base, followed by cyclization to form the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, while minimizing costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of 4-oxo-2,6-diphenyl-5-pyrimidinecarbonitrile.

Reduction: Formation of 4-hydroxy-2,6-diphenyl-5-pyrimidinecarboxamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemical Applications

Building Block in Synthesis

- Role : 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile serves as a critical intermediate in synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new derivatives with enhanced properties.

- Example : The compound can be utilized in the synthesis of pyrimidine derivatives that exhibit biological activity, such as antimicrobial and anticancer properties .

Biological Applications

Antimicrobial Activity

- Research Findings : Studies have shown that derivatives of pyrimidine compounds, including this compound, demonstrate significant antimicrobial activity against various bacterial strains. For instance, certain synthesized derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound Derivative A | Staphylococcus aureus | 500 µg/mL |

| This compound Derivative B | Escherichia coli | 750 µg/mL |

Anticancer Properties

- Case Study : A study evaluated the anticancer potential of this compound against human tumor cell lines. The compound showed promising results in inhibiting cell proliferation in breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) models. The mechanism involved the induction of apoptosis through the downregulation of anti-apoptotic proteins .

| Cell Line | Treatment Concentration | % Cell Viability |

|---|---|---|

| MCF-7 | 10 µM | 45% |

| HepG2 | 10 µM | 50% |

Medicinal Applications

Enzyme Inhibition

- Mechanism : The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. For example, it may act as a competitive inhibitor for enzymes involved in cancer metabolism or inflammatory processes .

Potential Therapeutic Effects

Mécanisme D'action

The mechanism of action of 4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Hydroxy-6-phenyl-5-pyrimidinecarbonitrile

- 4-Hydroxy-3-nitropyridine

- 4-Hydroxy-2,6-diphenylpyrimidine

Uniqueness

4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl, nitrile, and diphenyl groups makes it a versatile compound for various applications.

Activité Biologique

Overview

4-Hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile (C17H11N3O) is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its pyrimidine core and phenyl substituents, has been investigated for various therapeutic applications, including anticancer and anti-inflammatory effects.

- Molecular Formula : C17H11N3O

- Molecular Weight : 273.29 g/mol

- CAS Number : 737-54-2

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that this compound may act as an enzyme inhibitor or receptor modulator by binding to active sites and altering signal transduction pathways. For instance, it has been shown to inhibit certain kinases, which disrupts signaling pathways related to cell proliferation and survival .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound:

- Cell Line Studies : Compounds derived from this structure have exhibited significant cytotoxic effects against various cancer cell lines. For example, derivatives of this compound were found to inhibit the growth of Colo 205 cells with an IC50 value of approximately 1.66 μM .

- Mechanism of Action : The compound induces apoptosis in cancer cells by increasing the concentration of caspase-3 and blocking the G1 phase of the cell cycle. This was evidenced by an increase in annexin-V stained cells, indicating higher rates of programmed cell death .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects:

- COX Inhibition : The compound has been identified as a potential inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition contributes to its therapeutic profile in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 Values (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Colo 205 | 1.66 | Induction of apoptosis via caspase activation |

| MCF-7 | Varies | Cell cycle arrest (G1 phase) | |

| Anti-inflammatory | Various | Not specified | Inhibition of COX enzymes |

Case Study: Cytotoxicity Against Tumor Cell Lines

A study evaluated the cytotoxicity of several pyrimidine derivatives, including this compound. The results indicated that compounds with modifications at specific positions exhibited enhanced activity against non-small cell lung cancer (HOP-62) and CNS cancers (SNB-75), with growth inhibition values exceeding 75% .

Propriétés

IUPAC Name |

6-oxo-2,4-diphenyl-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O/c18-11-14-15(12-7-3-1-4-8-12)19-16(20-17(14)21)13-9-5-2-6-10-13/h1-10H,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLBPYXICVIGMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355829 |

Source

|

| Record name | 4-hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737-54-2 |

Source

|

| Record name | 4-hydroxy-2,6-diphenyl-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.